molecular formula C22H26N4O3S B2880965 N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1797546-60-1

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2880965
CAS No.: 1797546-60-1
M. Wt: 426.54
InChI Key: VWOPUBABRRQKAL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: This step often involves amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the diethylsulfamoyl group: This can be done via sulfonation reactions using reagents such as diethyl sulfate.

    Cyclopropyl group addition: This step might involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the benzamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or sulfamoyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazo[1,2-a]pyridine ring or benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

  • N-cyclopropyl-4-(N,N-dimethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
  • N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Comparison:

  • N-cyclopropyl-4-(N,N-dimethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide : This compound differs by having dimethylsulfamoyl instead of diethylsulfamoyl, which may affect its solubility and reactivity.
  • N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide : This compound lacks the imidazo ring, which could significantly alter its binding affinity and specificity for molecular targets.

N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

N-cyclopropyl-4-(diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-3-24(4-2)30(28,29)20-12-8-17(9-13-20)22(27)26(18-10-11-18)16-19-15-23-21-7-5-6-14-25(19)21/h5-9,12-15,18H,3-4,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOPUBABRRQKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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